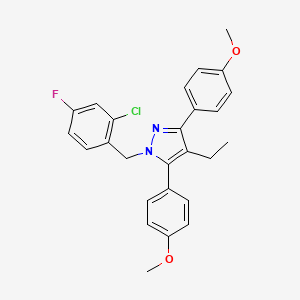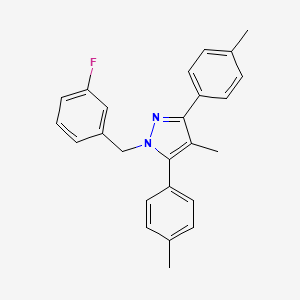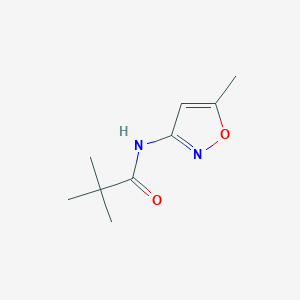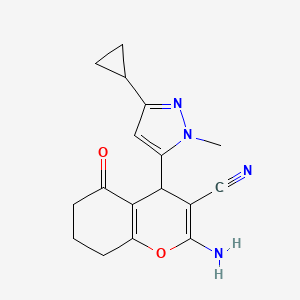![molecular formula C16H14I2N2O3 B10912830 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, iodophenyl, methylene, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydrazide group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3,5-diiodobenzaldehyde derivatives.
Reduction: Formation of deiodinated or aminated derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: shares similarities with other hydrazide derivatives and iodophenyl compounds.
2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxyl and phenyl group, used in photoinitiation processes.
Uniqueness
- The presence of both iodophenyl and phenoxy groups in N’~1~-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE makes it unique compared to other hydrazide derivatives. This combination of functional groups provides distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H14I2N2O3 |
|---|---|
Molecular Weight |
536.10 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14I2N2O3/c1-10-4-2-3-5-14(10)23-9-15(21)20-19-8-11-6-12(17)16(22)13(18)7-11/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
YNIGKIRZBWUJLQ-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912765.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912777.png)
![N-(4-methoxy-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912785.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912790.png)
![N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912797.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B10912805.png)

![N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B10912834.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)
methanone](/img/structure/B10912837.png)


